Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Overview
Description
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic organic compound . It is also known by its CAS number 153597-59-2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. The compound contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a type of heterocyclic ring .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature .
Scientific Research Applications
Synthesis and Reactivity
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate and its derivatives have been studied for their synthesis and reactivity. One study focused on the preparation and reactions of related compounds, highlighting their transformation into various heterocyclic systems and testing their biocidal properties against bacteria and fungi (Youssef et al., 2011). Another research explored the unexpected reaction of related compounds with thiourea and its mechanism, providing insights into the chemical behavior of such compounds (Ledenyova et al., 2018).
Novel Derivative Synthesis
Research has been conducted on synthesizing new halo-substituted derivatives of this compound. These studies aim to create novel compounds with potential applications in various scientific fields, such as materials science or pharmaceuticals (Ivanov et al., 2017).
Application in Heterocyclic Chemistry
The compound has been used as a precursor in the synthesis of new heterocyclic systems. This includes the development of novel 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, which are of interest in the field of heterocyclic chemistry due to their potential applications in drug design and material sciences (Ivanov et al., 2018).
Microwave-Assisted Synthesis
There has been significant interest in developing more efficient synthesis methods for related compounds. A study demonstrated a microwave-assisted method for synthesizing novel derivatives, highlighting the advantages of this approach in terms of regioselectivity, economy, and environmental friendliness (Wei et al., 2007).
Potential Pharmaceutical Applications
While excluding specific details about drug use, dosage, and side effects, it's worth noting that some derivatives of this compound have been explored for their potential pharmaceutical applications. For instance, certain derivatives have been studied for their anticancer activity, providing insights into their potential therapeutic applications (Abdellatif et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-6-8-11(10-7)4-3-5-14-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJQBPOGFVVDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCOC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474335 | |
Record name | Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153597-59-2 | |
Record name | Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.